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molecular formula C12H13NO2 B8644047 4-(Furan-2-ylmethoxy)-benzylamine CAS No. 849805-98-7

4-(Furan-2-ylmethoxy)-benzylamine

Cat. No. B8644047
M. Wt: 203.24 g/mol
InChI Key: UTISKXDLQWHPHA-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Next, to a solution of lithium aluminum hydride (50 mg, 1.33 mmol) in tetrahydrofuran (1.0 mL) was added a solution of the resulting 4-furan-2-ylmethoxy)-benzonitrile (106 mg, 0.532 mmol) in tetrahydrofuran (1 mL) on an ice bath, and the solution was stirred at room temperature for 4 hours. A mixture solvent of methanol and water (9:1) was added to the reaction solution, an aqueous solution of saturated ammonium chloride was further added, the solution was extracted with ethyl acetate, dried over anhydrous magnesium sulfate, then, the solvent was evaporated to obtain the title compound (76 mg, 70%) as a yellow solid.
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
4-furan-2-ylmethoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](#[N:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH3:15][OH:16].[Cl-].[NH4+].[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>O>[O:19]1[CH:23]=[CH:22][CH:21]=[C:20]1[CH2:15][O:16][C:11]1[CH:12]=[CH:13][C:8]([CH2:7][NH2:14])=[CH:9][CH:10]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
4-furan-2-ylmethoxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
106 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O1C(=CC=C1)COC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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